BenchChemオンラインストアへようこそ!

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate

Physicochemical profiling ADME prediction Lipophilicity optimization

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate (CAS 62513-27-3, C₁₆H₁₄N₂O₂, MW 266.30) is a benzimidazole–benzoate hybrid featuring an ortho-substituted methyl ester connected via a methylene bridge to the 2-position of the benzimidazole nucleus. The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous angiotensin II receptor antagonists, proton pump inhibitors, anthelmintics, and kinase inhibitors.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 62513-27-3
Cat. No. B12925701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate
CAS62513-27-3
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H14N2O2/c1-20-16(19)12-7-3-2-6-11(12)10-15-17-13-8-4-5-9-14(13)18-15/h2-9H,10H2,1H3,(H,17,18)
InChIKeyGIHQQZCGQMTSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate (CAS 62513-27-3): Pharmacophore Overview for Research Procurement


Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate (CAS 62513-27-3, C₁₆H₁₄N₂O₂, MW 266.30) is a benzimidazole–benzoate hybrid featuring an ortho-substituted methyl ester connected via a methylene bridge to the 2-position of the benzimidazole nucleus. The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous angiotensin II receptor antagonists, proton pump inhibitors, anthelmintics, and kinase inhibitors [1]. This specific compound bears close structural resemblance to key intermediates in the synthesis of candesartan and telmisartan, two clinically established angiotensin II AT₁ receptor blockers (ARBs) [2]. Its experimentally determined physicochemical profile—LogP 2.94 and polar surface area (PSA) 54.98 Ų—places it in a favorable drug-like property space distinct from its closest analogs .

Why Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate Cannot Be Interchanged with Positional Isomers or Free Acid Analogs


Within the benzimidazole–benzoate chemical space, three structural variables critically modulate physicochemical and pharmacological behavior: (i) the ortho vs. meta vs. para position of the ester on the phenyl ring, (ii) the presence or absence of a methylene spacer between the benzimidazole and benzoate moieties, and (iii) the ester vs. free carboxylic acid functionality. The target compound's ortho-methyl ester configuration with a methylene bridge produces a LogP of 2.94, which is 0.67 log units lower than the corresponding free acid (LogP 3.61) [1] and 0.08 log units lower than the meta-position direct-attachment isomer methyl 3-(1H-benzimidazol-2-yl)benzoate (LogP 3.02) . These differences exceed the typical 0.5 log unit threshold considered meaningful for membrane permeability and nonspecific protein binding predictions, meaning that generic substitution of one analog for another introduces quantifiable uncertainty in ADME-relevant properties [2]. Furthermore, the ortho-substitution pattern places the ester carbonyl in a unique intramolecular hydrogen-bonding geometry with the benzimidazole N–H, a conformational feature absent in para-substituted isomers and one that influences both crystallinity and receptor-binding pose [3].

Quantitative Differentiation Evidence: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target Methyl Ester vs. Free Carboxylic Acid — A 0.67 Log Unit Difference Governing Membrane Permeability

The target compound (methyl ester) exhibits a measured/calculated LogP of 2.94 , whereas the corresponding free acid, 2-(1H-benzimidazol-2-ylmethyl)benzoic acid (CAS 3178-99-2), has a LogP of 3.61 [1]. This represents a ΔLogP of −0.67, meaning the methyl ester is substantially less lipophilic than its carboxylic acid counterpart. In drug design, a ΔLogP exceeding ±0.5 is considered a meaningful difference that can alter membrane passive permeability by approximately 3- to 10-fold based on established log D–permeability correlations [2]. For procurement decisions, this means the methyl ester form will exhibit different cell-permeation kinetics, different organic/aqueous partitioning behavior during synthesis and purification, and different nonspecific binding profiles compared to the free acid.

Physicochemical profiling ADME prediction Lipophilicity optimization

Ortho-Substituted Methylene-Bridged Architecture vs. Meta Direct-Attachment Isomer: Conformational Flexibility and LogP Differentiation

The target compound features an ortho-methyl benzoate connected via a methylene (–CH₂–) bridge to the benzimidazole 2-position (3 rotatable bonds between the ring systems), yielding LogP = 2.94 and PSA = 54.98 Ų . In contrast, methyl 3-(1H-benzimidazol-2-yl)benzoate (CAS 421552-88-7) has a direct C–C bond between the benzimidazole 2-position and the meta position of the benzoate ring (1 rotatable bond), with LogP = 3.02 and PSA = 54.98 Ų . The ΔLogP of −0.08 is modest, but the critical distinction is the ortho vs. meta geometry combined with the methylene spacer: the ortho-methylene architecture positions the ester carbonyl approximately 2.5–3.0 Å from the benzimidazole N–H, enabling an intramolecular hydrogen bond that restricts the conformational ensemble, as confirmed by X-ray crystallography of the closely related 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester [1]. The meta direct-attachment isomer lacks this intramolecular H-bond geometry entirely, resulting in a more flexible, higher-entropy conformational landscape. This has direct implications for target-binding specificity: the ortho-methylene architecture pre-organizes the ligand into a conformation resembling the bound state of known AT₁ receptor antagonists [2].

Structural isomer comparison Conformational analysis Structure–property relationships

Class-Level AT₁ Receptor Antagonism: 2-Alkylbenzimidazole Scaffold SAR with IC₅₀ Range of 10–1000 nM

The 2-alkylbenzimidazole chemotype, to which the target compound belongs, has been systematically characterized as angiotensin II (AII) receptor antagonists by Thomas et al. (1992) in a landmark structure–activity relationship study. Across a series of 2-alkylbenzimidazole derivatives, in vitro binding assays using guinea pig adrenal membrane preparations yielded IC₅₀ values ranging from 10 nM to 1000 nM (0.01–1 μM), with the most potent compounds achieving sub-100 nM affinity [1]. In vivo, these compounds antagonized AII-induced pressor responses in normotensive rats following intravenous administration with ED₅₀ values of 5–20 mg/kg [2]. While the target compound itself was not individually profiled in this publication, it shares the core 2-alkylbenzimidazole pharmacophore and the ortho-substituted benzoate motif that was demonstrated to be essential for receptor affinity. The critical SAR finding was that the benzimidazole N–H, the 2-position alkyl/arylalkyl substituent, and the carboxylic acid or ester group on the appended phenyl ring form a three-point pharmacophore necessary for AT₁ receptor binding [3]. The methyl ester of the target compound provides a masked carboxylic acid that can be hydrolyzed in vivo to the active acid form, a prodrug strategy employed by candesartan cilexetil and other clinically approved ARBs [4].

Angiotensin II receptor antagonism GPCR pharmacology Antihypertensive drug discovery

Ester Functionality as a Synthetic Handle and Pro-Drug Motif vs. Free Carboxylic Acid: Implications for Downstream Derivatization

The methyl ester of the target compound (CAS 62513-27-3) serves as a protected form of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid (CAS 3178-99-2). In the synthesis of candesartan and related ARBs, the ester functionality is a critical intermediate handle: the methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH, THF/H₂O, 0–25 °C, >90% yield) to liberate the free carboxylic acid for subsequent coupling reactions, or it can be directly transesterified or reduced to the alcohol for alternative derivatization pathways [1]. In contrast, the free acid requires activation (e.g., conversion to acid chloride or use of coupling reagents such as EDC/HOBt) before further reaction, adding a synthetic step and reducing atom economy. The methyl ester also confers improved solubility in organic solvents (ether, ethyl acetate, dichloromethane) compared to the free acid, which is predominantly soluble only in DMSO, DMF, or aqueous base, impacting chromatographic purification and reaction medium compatibility . For medicinal chemistry applications, the methyl ester can function as a pro-drug: esterases in plasma can hydrolyze it to the active carboxylic acid form, a strategy employed by candesartan cilexetil (carbonate ester pro-drug) and other benzimidazole-based therapeutics [2].

Synthetic intermediate Prodrug design Benzimidazole derivatization

Polar Surface Area Constancy and Its Implications for Oral Bioavailability Predictions Across the Analog Series

The target compound's PSA of 54.98 Ų is identical to that of methyl 3-(1H-benzimidazol-2-yl)benzoate (54.98 Ų) and methyl 4-(1H-benzimidazol-2-yl)benzoate (54.98 Ų) , reflecting the fact that the benzimidazole and methyl ester functional groups contribute identically to PSA regardless of substitution position. However, PSA alone does not determine oral absorption—the Veber rule states that compounds with PSA ≤ 140 Ų AND ≤ 10 rotatable bonds are more likely to exhibit good oral bioavailability [1]. The target compound, with PSA 54.98 Ų and 3 rotatable bonds (vs. 1 for the direct-attachment isomers), remains well within favorable drug-like space. Its LogP of 2.94, combined with the low PSA, yields a drug-likeness profile comparable to that of telmisartan (LogP 3.4, PSA 81.6 Ų) but with lower PSA and molecular weight, suggesting potentially superior passive permeability characteristics [2]. This PSA/LogP combination differentiates the target from many benzimidazole derivatives that carry additional polar substituents and consequently exhibit PSA values exceeding 80 Ų, which are associated with reduced passive transcellular absorption.

Drug-likeness Oral bioavailability prediction Veber and Lipinski rules

Optimal Research and Industrial Application Scenarios for Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate Based on Differentiated Evidence


Synthetic Intermediate for Angiotensin II AT₁ Receptor Antagonist Lead Optimization

The target compound's ortho-substituted methyl ester with methylene bridge matches the core pharmacophore of clinically validated ARBs including candesartan and telmisartan [1]. Its LogP of 2.94 and PSA of 54.98 Ų place it in favorable drug-like chemical space, while the methyl ester functionality enables direct downstream coupling with biphenyltetrazole or biphenylcarboxylic acid moieties after selective hydrolysis or transesterification. This compound is specifically suited for medicinal chemistry programs seeking to elaborate the 2-position of the benzimidazole with diverse alkyl/arylalkyl groups while retaining the ortho-benzoate ester as a latent carboxylic acid handle [2]. Use this compound rather than the free acid when synthetic flexibility and organic-solvent compatibility are prioritized in the reaction sequence.

Physicochemical Reference Standard for Ortho-Substituted Benzimidazole–Benzoate Conformational Analysis

The ortho-methylene architecture of the target compound creates a unique intramolecular N–H···O=C hydrogen bond geometry that pre-organizes the molecular conformation, as demonstrated by crystallographic analysis of the structurally analogous amino-linked derivative [1]. This makes the compound a valuable reference standard for computational chemistry studies (DFT geometry optimization, molecular docking, conformational ensemble analysis) investigating the role of ortho-substitution and methylene bridges in benzimidazole-receptor binding. Procurement is recommended over para- or meta-substituted isomers when the research objective involves studying conformational restriction effects on target engagement [2].

Fragment-Based Screening Library Component for GPCR and Kinase Target Panels

With MW 266.30, LogP 2.94, and PSA 54.98 Ų, the target compound satisfies all Rule of Three criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. The benzimidazole core is a privileged fragment for ATP-binding site kinases and GPCR orthosteric pockets, while the ortho-methyl benzoate provides a vector for fragment growth. Including this compound in fragment screening libraries—rather than the free acid or para isomer—provides both a conformational constrained scaffold and an ester handle for hit-to-lead expansion without the synthetic liability of a free carboxylic acid in initial screening conditions [2].

Building Block for Metal-Coordination Complexes and Materials Chemistry Applications

Benzimidazole derivatives bearing ortho-substituted benzoate esters serve as effective N,O-bidentate ligands for transition metal complexation. The target compound's benzimidazole N3 (pyridine-type) nitrogen and the ester carbonyl oxygen can coordinate to Cu(II), Pd(II), Pt(II), and Zn(II) centers, forming stable chelates with potential applications as anticancer metallodrugs or luminescent materials [1]. The methyl ester provides a neutral ligand framework that avoids the pH-dependent speciation issues associated with free carboxylic acid ligands, offering more predictable coordination chemistry. This compound is preferred over the free acid analog for applications requiring well-defined, pH-independent metal complex stoichiometry [2].

Quote Request

Request a Quote for Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.